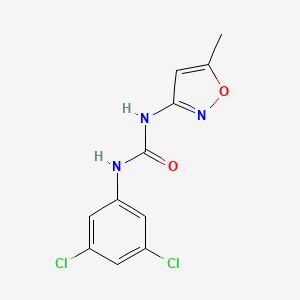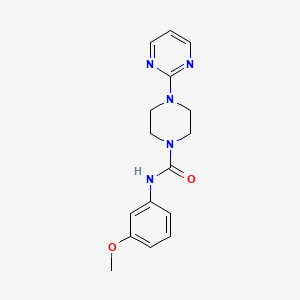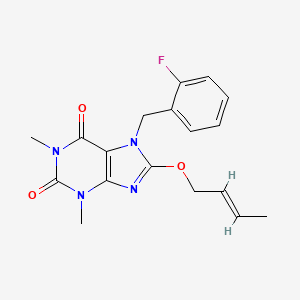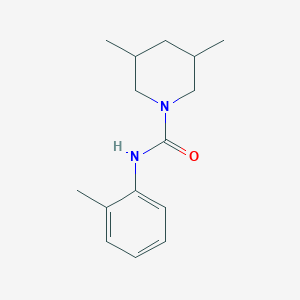
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide, commonly known as CCMA, is a chemical compound that has been widely used in scientific research. CCMA is an inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system.
Mechanism of Action
CCMA inhibits cathepsin S by binding to its active site, preventing it from cleaving its substrates. Cathepsin S is involved in the processing of major histocompatibility complex class II molecules, which are essential for the presentation of antigens to T cells. By inhibiting cathepsin S, CCMA can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CCMA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the activation of T cells and B cells, leading to a decrease in the immune response. CCMA has been shown to have a protective effect on the cardiovascular system by reducing atherosclerosis and improving endothelial function.
Advantages and Limitations for Lab Experiments
CCMA is a potent and selective inhibitor of cathepsin S, making it an ideal tool for studying the role of cathepsin S in various disease models. However, CCMA has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. CCMA also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on CCMA. One area of interest is the development of more potent and selective inhibitors of cathepsin S. Another area of research is the investigation of the role of cathepsin S in cancer progression and the potential use of CCMA in cancer therapy. Additionally, the development of new formulations of CCMA with improved solubility and longer half-life could enhance its therapeutic potential.
Synthesis Methods
CCMA can be synthesized by reacting N-cyclopropyl-N-methylsulfonylalaninamide with 3-chlorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide. The product is then purified by column chromatography to obtain pure CCMA.
Scientific Research Applications
CCMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects in various disease models, such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis. CCMA has also been investigated for its potential use in cancer therapy, as cathepsin S is overexpressed in many types of cancer cells.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(13(17)15-11-6-7-11)16(20(2,18)19)12-5-3-4-10(14)8-12/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDUMNGCSWQGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

